molecular formula C19H16BrFN2O B2801178 N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide CAS No. 2224254-10-6

N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide

Cat. No. B2801178
M. Wt: 387.252
InChI Key: GSPXOEPOXJVDIU-UHFFFAOYSA-N
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Description

N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide, commonly known as BMS-986177, is a small molecule drug that has shown promising results in preclinical trials for the treatment of various inflammatory diseases.

Mechanism Of Action

BMS-986177 is a selective inhibitor of TYK2, which is a member of the Janus kinase (JAK) family of proteins. TYK2 plays a crucial role in the signaling pathway of cytokines, which are proteins that regulate the immune response. By inhibiting TYK2, BMS-986177 blocks the downstream signaling of cytokines, thus reducing inflammation and disease severity.

Biochemical And Physiological Effects

BMS-986177 has been shown to effectively reduce inflammation and disease severity in animal models of inflammatory diseases. In addition, preclinical studies have demonstrated that BMS-986177 has a favorable safety profile and is well-tolerated in animals. However, further studies are needed to evaluate the long-term safety and efficacy of BMS-986177 in humans.

Advantages And Limitations For Lab Experiments

One of the major advantages of BMS-986177 is its selectivity for TYK2, which reduces the risk of off-target effects. In addition, BMS-986177 has a favorable pharmacokinetic profile, which allows for once-daily dosing. However, one of the limitations of BMS-986177 is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

For research on BMS-986177 include clinical trials to evaluate its safety and efficacy in humans, as well as studies to investigate its potential therapeutic applications in other inflammatory diseases. In addition, further studies are needed to elucidate the long-term safety and efficacy of BMS-986177 in humans, as well as its potential interactions with other drugs.
Conclusion:
BMS-986177 is a promising small molecule drug that has shown potential therapeutic applications in various inflammatory diseases. Its selectivity for TYK2 and favorable pharmacokinetic profile make it a promising candidate for further development. However, further studies are needed to evaluate its long-term safety and efficacy in humans.

Synthesis Methods

The synthesis of BMS-986177 involves the reaction of 4-bromobenzyl cyanide with 4-fluorobenzyl bromide, followed by cyclization with cyclobutanone. The resulting product is then treated with carboxylic acid to form the final compound. The synthesis process is relatively straightforward and has been optimized for large-scale production.

Scientific Research Applications

BMS-986177 has been extensively studied for its potential therapeutic applications in various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Preclinical studies have shown that BMS-986177 effectively blocks the activity of a specific protein called TYK2, which is involved in the inflammatory response. Inhibition of TYK2 has been shown to reduce inflammation and disease severity in animal models of inflammatory diseases.

properties

IUPAC Name

N-[(4-bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN2O/c20-14-5-1-13(2-6-14)18(11-22)23-19(24)17-10-9-16(17)12-3-7-15(21)8-4-12/h1-8,16-18H,9-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPXOEPOXJVDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=C(C=C2)F)C(=O)NC(C#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromophenyl)(cyano)methyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide

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